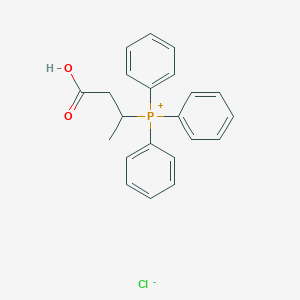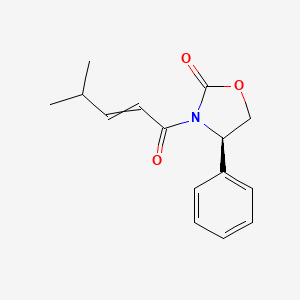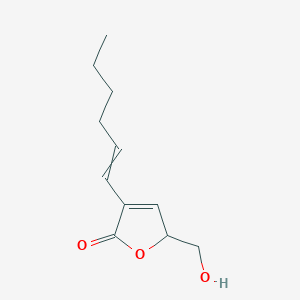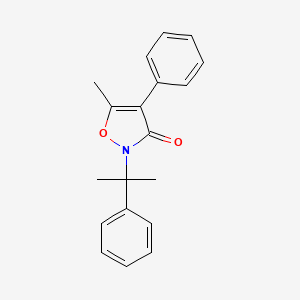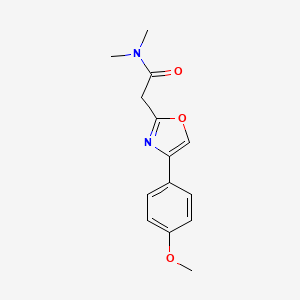
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- typically involves the formation of the oxazole ring followed by the introduction of the 4-methoxyphenyl and N,N-dimethylacetamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with an amide derivative in the presence of a dehydrating agent can lead to the formation of the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazolidines. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- include other oxazole derivatives such as:
- 2-(4-Methoxyphenyl)oxazole
- 4-(4-Methoxyphenyl)-2-oxazoline
- 4-(4-Methoxyphenyl)-1,3-oxazole
Uniqueness
What sets 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the N,N-dimethylacetamide group, in particular, may confer distinct reactivity and interactions with biological targets.
Propiedades
Número CAS |
595544-66-4 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H16N2O3/c1-16(2)14(17)8-13-15-12(9-19-13)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
JZBQDNWXVNTPMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=NC(=CO1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
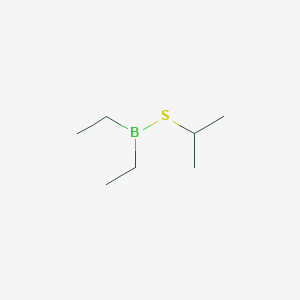
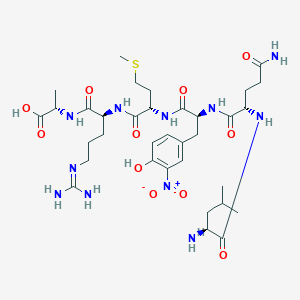

![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)

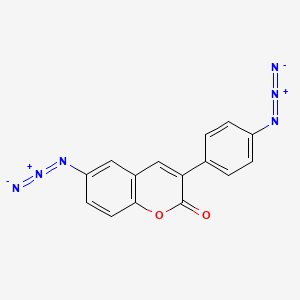
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
